

Navigating the Ambiguities of Dibritannilactone B: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibritannilactone B*

Cat. No.: *B15592878*

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For researchers, scientists, and drug development professionals working with emerging natural products, encountering data inconsistencies can be a significant hurdle. This technical support center provides a focused troubleshooting guide and frequently asked questions to address the specific issue of the conflicting Chemical Abstracts Service (CAS) number associated with **Dibritannilactone B**.

Frequently Asked Questions (FAQs)

Q1: What is the correct CAS number for **Dibritannilactone B**?

A1: There is conflicting information regarding the CAS number for **Dibritannilactone B**. While some chemical suppliers list it as 1829580-18-8^{[1][2][3][4]}, this number has also been associated with an entirely different chemical entity, (9Z,12Z)-N-Benzyl octadeca-9,12-dienamide.^[1] This discrepancy highlights the importance of verifying the identity of any material purported to be **Dibritannilactone B**.

Q2: Why does this CAS number inconsistency exist?

A2: The exact reason for this inconsistency is not documented in publicly available literature. Such discrepancies can arise from various sources, including clerical errors in database submissions, the assignment of a CAS number to a substance that is later re-identified, or the proprietary nature of some chemical data. Given that much of the information on **Dibritannilactone B** is from supplier catalogs rather than peer-reviewed publications, the data has not been subjected to the same level of independent verification.^{[1][2]}

Q3: Has the chemical structure of **Dibritannilactone B** been definitively established?

A3: While the molecular formula is reported as C₃₄H₄₆O₉, the precise chemical structure of **Dibritannilactone B** is not readily available in peer-reviewed scientific literature.^{[1][2]} Some suppliers may provide a structure, but without published spectroscopic data (e.g., NMR, IR, Mass Spectrometry), independent verification is not possible.

Troubleshooting Guide: Verifying the Identity of Dibritannilactone B

If you have procured a sample labeled as **Dibritannilactone B**, it is crucial to perform independent verification of its identity. The following steps outline a recommended workflow.

Data Presentation: Summary of Inconsistent Data

The table below summarizes the conflicting information associated with CAS number 1829580-18-8.

Property	Value Associated with Dibritannilactone B	Conflicting Information	Source of Inconsistency
CAS Number	1829580-18-8	Also assigned to (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide	Chemical Vendor Data ^[1]
Molecular Formula	C ₃₄ H ₄₆ O ₉	C ₂₅ H ₃₉ NO (for the other compound)	Chemical Vendor Data ^[1]
SMILES String	Not definitively published	An incorrect SMILES string (CC1=NON=C1S(=O)(=O)C2=CC=CC=C2) has been listed by one supplier.	Chemical Vendor Data ^[1]

Experimental Protocols: Recommended Verification Steps

Due to the lack of published, detailed experimental protocols for **Dibritannilactone B**, a generalized approach for the characterization of a natural product of this class is provided.

1. High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the accurate mass and elemental composition of the sample.
- Methodology:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - Infuse the sample into an HRMS instrument (e.g., Q-TOF, Orbitrap).
 - Acquire the mass spectrum in positive or negative ion mode.
 - Compare the experimentally determined monoisotopic mass with the theoretical mass of the reported molecular formula for **Dibritannilactone B** (C₃₄H₄₆O₉). The expected mass should be within a 5 ppm error.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

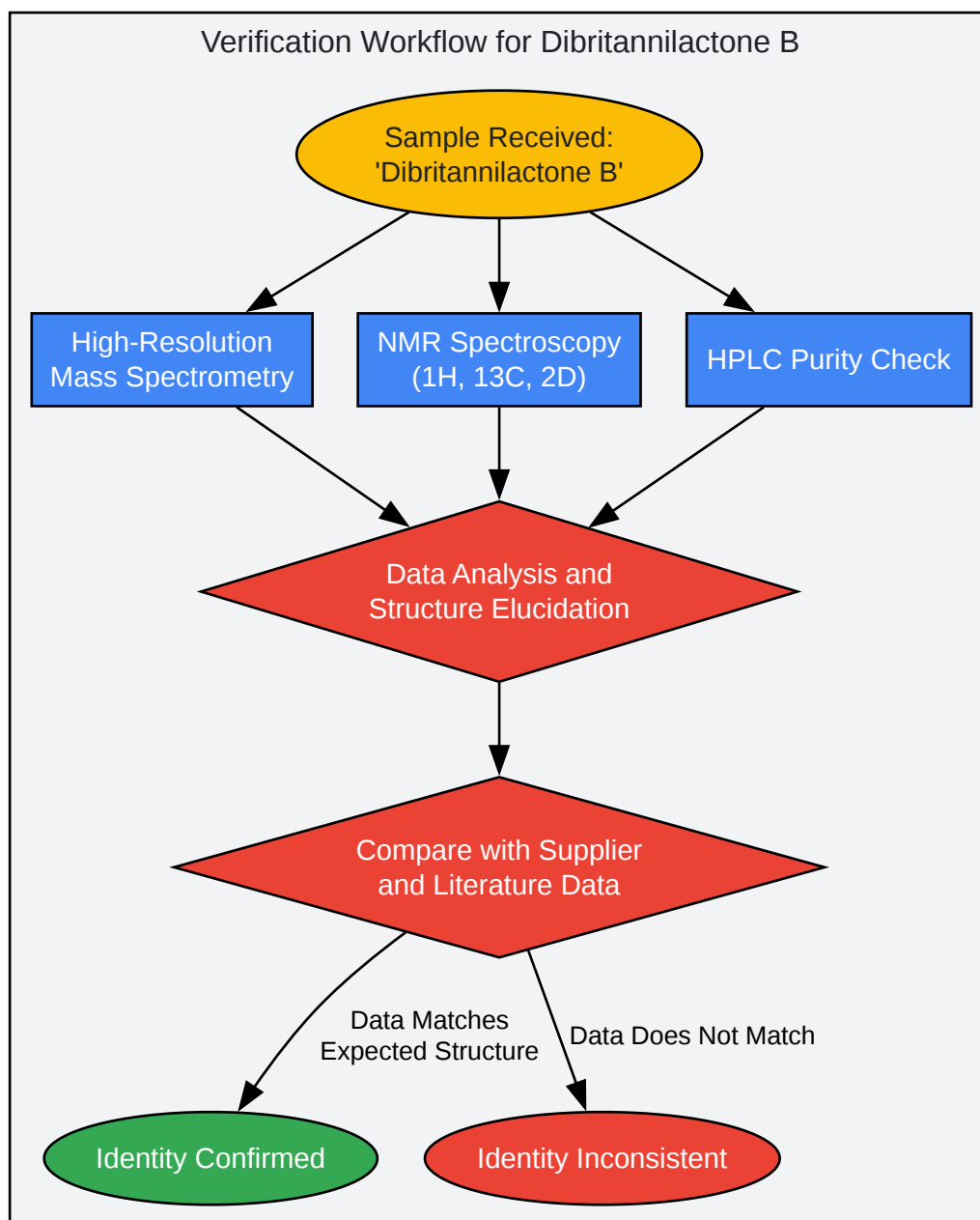
- Objective: To elucidate the chemical structure of the compound.
- Methodology:
 - Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Analyze the spectra to determine the proton and carbon environments, connectivity, and stereochemistry. This data should be consistent with the proposed sesquiterpenoid lactone structure.

3. High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of the sample.
- Methodology:
 - Develop an appropriate HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., water/acetonitrile or water/methanol gradient).
 - Inject a solution of the sample and monitor the elution profile using a UV detector.
 - A pure sample should ideally show a single major peak. Purity can be calculated based on the peak area.

Mandatory Visualization: Verification Workflow

The following diagram illustrates the logical workflow for verifying the identity of a sample purported to be **Dibritannilactone B**.



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Caption: A logical workflow for the experimental verification of **Dibritannilactone B**.

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- To cite this document: BenchChem. [Navigating the Ambiguities of Dibritannilactone B: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592878#addressing-inconsistencies-in-dibritannilactone-b-cas-number]

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